PK11007
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Overview
Description
PK11007 is an anti-p53 drug. This compound preferentially decreases viability in p53-compromised cancer cell lines IC50 values for inhibition of proliferation in a panel of 17 breast cell lines by this compound ranged from 2.3 to 42.2 μM. This compound induced apoptosis in p53 mutant cell lines. This compound is a potential approach for treating p53-mutated breast cancer, including the subgroup with TN disease. Note: Many vendors are selling this compound with wrong structure (the product they are selling is actually PK11000).
Mechanism of Action
Target of Action
PK11007, also known as 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in regulating cell cycle arrest, DNA repair, apoptosis, and cell senescence . It is often mutated or inactivated in various human cancers .
Mode of Action
This compound acts as a mild thiol alkylator . It stabilizes p53 via selective alkylation of two surface-exposed cysteines without compromising its DNA binding activity . This action leads to the reactivation of unstable p53 in some cancer cell lines .
Biochemical Pathways
The stabilization of p53 by this compound leads to the up-regulation of p53 target genes such as p21 and PUMA . These genes are involved in cell cycle regulation and apoptosis, respectively . Additionally, this compound induces cell death that is independent of p53 but dependent on glutathione depletion . This action is associated with highly elevated levels of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress .
Pharmacokinetics
The compound’s ability to selectively alkylate cysteines on the p53 protein suggests it is capable of penetrating the cell membrane and interacting directly with intracellular targets .
Result of Action
The action of this compound results in the death of cancer cells , especially those with mutationally compromised p53 . This is achieved through the up-regulation of p53 target genes leading to cell cycle arrest and apoptosis, as well as the induction of ER stress due to increased ROS levels .
Action Environment
The efficacy and stability of this compound can be influenced by the cellular environment. For instance, cells with nonfunctional p53 or impaired ROS detoxification are more susceptible to the anticancer activity of this compound . Additionally, the compound’s action is potentiated by glutathione depletion, suggesting that the redox state of the cell can impact the effectiveness of this compound .
Properties
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQUWCWXYFPOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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